molecular formula C13H15BrO3 B1462753 4-(2-Bromobenzyl)tetrahydro-2H-pyran-4-carboxylic acid CAS No. 1338495-18-3

4-(2-Bromobenzyl)tetrahydro-2H-pyran-4-carboxylic acid

Cat. No.: B1462753
CAS No.: 1338495-18-3
M. Wt: 299.16 g/mol
InChI Key: KNUKYJSOCAESOM-UHFFFAOYSA-N
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Description

4-(2-Bromobenzyl)tetrahydro-2H-pyran-4-carboxylic acid is a specialized chemical intermediate designed for advanced research and development, particularly in medicinal chemistry and drug discovery. This compound features a unique molecular architecture that combines a tetrahydropyran (THP) ring, a privileged scaffold known for improving the pharmacokinetic properties of drug candidates , with a 2-bromobenzyl substituent. The bromine atom on the benzyl group serves as a versatile handle for further synthetic elaboration via cross-coupling reactions, such as Suzuki or Heck reactions, enabling researchers to construct more complex molecular libraries. The tetrahydropyran ring is a common motif in bioactive molecules and natural products, valued for its ability to enhance aqueous solubility and metabolic stability . When incorporated into a molecule, this scaffold can lead to improved bioavailability. The carboxylic acid functional group allows for straightforward derivatization into amides, esters, and other key functional groups, making this compound a highly flexible building block. It is primarily used in the synthesis of potential pharmaceutical agents and is intended for use by qualified researchers in a controlled laboratory setting. This product is strictly For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any human or veterinary use. Hazard Statements: H302-H315-H319-H335 - Harmful if swallowed. Causes skin irritation. Causes serious eye irritation. May cause respiratory irritation. Precautionary Statements: P261-P280-P305+P351+P338-P304+P340-P405-P501a

Properties

IUPAC Name

4-[(2-bromophenyl)methyl]oxane-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15BrO3/c14-11-4-2-1-3-10(11)9-13(12(15)16)5-7-17-8-6-13/h1-4H,5-9H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNUKYJSOCAESOM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1(CC2=CC=CC=C2Br)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15BrO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization of Diethyl Malonate with Bis-(2-chloroethyl) Ether Followed by Hydrolysis and Decarboxylation

A commercially viable synthesis reported involves a base-catalyzed cyclization of diethyl malonate with bis-(2-chloroethyl) ether to form diethyl tetrahydropyran-4,4-dicarboxylate, which is then hydrolyzed and decarboxylated to yield tetrahydropyran-4-carboxylic acid derivatives. The process is optimized for commercial scale and provides good yields and purity.

  • Cyclization conditions :

    • Base: Sodium hydroxide, potassium hydroxide, or carbonates (2-5 moles per mole of diethyl malonate).
    • Solvent: Acetone, methyl isobutyl ketone, or N,N-dimethylformamide.
    • Temperature: Ambient to moderate heating.
  • Hydrolysis and decarboxylation :

    • Hydrolysis of the diester to the dicarboxylic acid.
    • Controlled decarboxylation in xylene at 120-130°C to yield tetrahydropyran-4-carboxylic acid.
  • Yields and Purity :

    • Molar yield up to 85%.
    • Purity by GC: 98-99%.
  • Example Data :

Step Reagents/Conditions Temperature (°C) Yield (%) Purity (%) Notes
Cyclization Diethyl malonate + bis-(2-chloroethyl) ether + base RT to mild heat High - Base: NaOH, KOH, or carbonates
Hydrolysis Acid/base hydrolysis Ambient Quantitative - Converts diester to diacid
Decarboxylation Heating in xylene 120-130 85 98-99 Controlled CO2 evolution

This method is environmentally friendly and scalable, making it suitable for industrial applications.

Halogenation of Tetrahydropyran-4-carboxylic Acid Esters Followed by Amidation

A patented process describes a two-step method involving halogenation and amidation for preparing halogenated tetrahydropyran-4-carboxylic acid derivatives:

  • Halogenation :

    • Reagents: Thionyl chloride, oxalyl chloride, or other halogenating agents (e.g., bromine, sulfuryl bromide).
    • Conditions: Temperature range 20-150°C, preferably 30-130°C.
    • Stoichiometry: 1.0 to 10 mols halogenating agent per mol of acid, preferably 1.0 to 5.0 mols.
  • Amidation :

    • Following halogenation, amidation or further substitution can be performed to introduce desired functionalities.
  • Isolation and purification :

    • Neutralization, extraction, filtration, concentration.
    • Purification by recrystallization or chromatographic methods.

This method is flexible and allows for the preparation of various halogenated derivatives, including brominated analogs.

Specific Synthesis of 4-(2-Bromobenzyl) Derivatives via Nucleophilic Substitution

A synthetic route for closely related compounds such as 4-(4-bromophenyl)tetrahydro-2H-pyran-4-carboxylic acid methyl ester involves:

  • Deprotonation of (4-bromophenyl)-acetic acid methyl ester with sodium hydride in the presence of 15-crown-5 ether in DMF.
  • Reaction with 3-oxa-1,5-dichloropentane or 2-chloroethyl ether derivatives.
  • Stirring at room temperature for extended periods (up to 10 hours).
  • Work-up involving solvent evaporation, extraction with ethyl acetate/toluene mixtures, acid washing, and drying.

This method achieves moderate yields (~24% reported for methyl ester) and provides a pathway to bromobenzyl-substituted tetrahydropyran carboxylic acid derivatives after further hydrolysis and functional group transformations.

Comparative Data Table of Preparation Methods

Method Key Reagents/Conditions Temperature (°C) Yield (%) Purity (%) Scale & Notes
Cyclization + Hydrolysis + Decarboxylation Diethyl malonate, bis-(2-chloroethyl) ether, base (NaOH/KOH), xylene RT to 130 85 98-99 Commercial scale, environmentally friendly
Halogenation + Amidation Thionyl chloride, oxalyl chloride, bromine, etc. 20-150 Variable High Flexible for various halogenated derivatives
Nucleophilic substitution (bromobenzyl) (4-bromophenyl)-acetic acid methyl ester, NaH, 15-crown-5, DMF RT 24 Not specified Moderate yield, requires further steps

Research Findings and Notes

  • The cyclization approach is preferred for industrial synthesis due to its scalability, high yield, and purity.
  • Halogenation methods provide versatility for introducing bromine substituents but require careful control of reaction conditions to avoid side reactions.
  • The nucleophilic substitution method for bromobenzyl derivatives is more complex and less efficient but is useful for specific functionalizations.
  • Reaction temperatures typically range from ambient to 130°C depending on the step.
  • Purification techniques include neutralization, extraction, filtration, recrystallization, and chromatography to achieve high purity.
  • Use of bases in cyclization is critical, with sodium and potassium hydroxides or carbonates being effective.
  • Controlled decarboxylation is essential to obtain the mono-carboxylic acid from dicarboxylic intermediates.

Scientific Research Applications

4-(2-Bromobenzyl)tetrahydro-2H-pyran-4-carboxylic acid has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(2-Bromobenzyl)tetrahydro-2H-pyran-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The bromobenzyl group can participate in various binding interactions, while the carboxylic acid group can form hydrogen bonds with target molecules. These interactions can modulate the activity of the target, leading to the desired biological or chemical effect.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural analogs and their distinguishing features:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents/Modifications Key Properties/Applications References
4-(2-Bromobenzyl)tetrahydro-2H-pyran-4-carboxylic acid C₁₃H₁₅BrO₃ 299.16 2-Bromobenzyl, carboxylic acid Higher lipophilicity due to bromine; potential for cross-coupling reactions .
4-(4-Bromobenzyl)tetrahydro-2H-pyran-4-carboxylic acid (positional isomer) C₁₃H₁₅BrO₃ 299.16 4-Bromobenzyl, carboxylic acid Para-bromine reduces steric hindrance; may exhibit distinct reactivity in aromatic substitution .
Tetrahydro-4-(2-pyridinylmethyl)-2H-pyran-4-carboxylic acid C₁₂H₁₅NO₃ 233.25 2-Pyridinylmethyl, carboxylic acid Pyridine moiety enhances solubility and metal coordination potential .
Tetrahydro-2H-pyran-4-carboxylic acid (unsubstituted analog) C₆H₁₀O₃ 130.14 Carboxylic acid only Lower lipophilicity (no benzyl group); melting point: 87–89°C; used as a building block .
4-(4-Fluorophenyl)tetrahydro-2H-pyran-4-carboxylic acid C₁₂H₁₃FO₃ 236.23 4-Fluorophenyl, carboxylic acid Fluorine’s electron-withdrawing effects may alter acidity and metabolic stability .
Methyl tetrahydro-2H-pyran-4-carboxylate C₇H₁₂O₃ 144.17 Methyl ester (instead of carboxylic acid) Reduced acidity; ester group enables nucleophilic acyl substitution .

Key Structural and Functional Differences:

Physicochemical Properties :

  • Lipophilicity : Brominated derivatives (logP ~2–3) are more lipophilic than fluorine-containing or unsubstituted analogs (logP ~1–2), influencing membrane permeability .
  • Melting Points : The unsubstituted tetrahydro-2H-pyran-4-carboxylic acid has a lower melting point (87–89°C) than brominated analogs, which likely exceed 150°C due to increased molecular symmetry and halogen-based crystal packing .

Reactivity and Applications: The bromine atom in this compound enables participation in Suzuki-Miyaura cross-coupling reactions, a feature absent in non-halogenated analogs . Carboxylic acid derivatives (e.g., methyl esters) are pivotal in prodrug design or as intermediates in amide bond formation, as seen in ’s pyrazole carboxamide derivatives .

Biological Relevance :

  • Pyridine-containing analogs (e.g., Tetrahydro-4-(2-pyridinylmethyl)-2H-pyran-4-carboxylic acid) may exhibit enhanced binding to biological targets via nitrogen lone-pair interactions, unlike brominated or fluorinated variants .

Biological Activity

4-(2-Bromobenzyl)tetrahydro-2H-pyran-4-carboxylic acid is an organic compound characterized by a bromobenzyl group attached to a tetrahydropyran ring with a carboxylic acid substituent. This unique structure confers significant biological activity, making it an interesting subject for research in medicinal chemistry and pharmacology.

The biological activity of this compound is primarily attributed to its interactions with various molecular targets, including enzymes and receptors. The bromobenzyl group facilitates binding interactions, while the carboxylic acid group can form hydrogen bonds, modulating the activity of target molecules. This dual functionality enhances its potential in therapeutic applications, particularly in cancer treatment and enzyme inhibition .

Biological Activities

Recent studies have highlighted several key biological activities associated with this compound:

  • Anticancer Activity : The compound has shown promising results in inhibiting the proliferation of cancer cells. In vitro studies demonstrated that derivatives of 4H-pyran structures exhibit significant cytotoxic effects against various cancer cell lines, including colorectal cancer (HCT-116). Compounds derived from the 4H-pyran scaffold displayed IC50 values lower than standard chemotherapeutics, indicating potent anticancer properties .
  • Antibacterial Properties : Research indicates that certain derivatives exhibit antibacterial activity against Gram-positive bacteria. For example, some compounds showed lower IC50 values than ampicillin, suggesting potential as novel antibacterial agents .
  • Antioxidant Activity : The compound has been evaluated for its antioxidant capabilities using DPPH scavenging assays. Certain derivatives demonstrated strong reducing power, comparable to established antioxidants like BHT, indicating their potential in combating oxidative stress .

Case Studies

  • Cytotoxicity Against HCT-116 Cells : A study assessed the cytotoxic effects of various 4H-pyran derivatives on HCT-116 cells. Derivatives exhibited IC50 values ranging from 75.1 to 85.88 µM, demonstrating significant inhibition of cell proliferation through mechanisms involving CDK2 inhibition and apoptosis induction via caspase activation .
  • Antibacterial Screening : In another investigation, several derivatives were tested against a panel of bacterial strains. Compounds showed effective inhibition against all tested Gram-positive isolates except for Bacillus cereus, highlighting their selective antibacterial activity .

Comparative Analysis

To better understand the unique properties of this compound, a comparison with similar compounds is useful:

Compound TypeKey FeaturesBiological Activity
Tetrahydropyran-4-carboxylic acid Lacks bromobenzyl groupLess reactive in substitution reactions
4-Bromophenoxy-tetrahydropyran Contains phenoxy group instead of carboxylic acidSimilar structural properties; varied activity
4-(2-Iodobenzyl) derivative Iodinated benzyl groupDifferent reactivity and binding profiles

Q & A

Q. What are the emerging applications of this compound in targeted drug delivery systems?

  • Methodological Answer :
  • Prodrug Design : The carboxylic acid group is conjugated to PEGylated carriers for pH-sensitive release.
  • In Vivo Efficacy : Orthotopic tumor models (e.g., murine xenografts) evaluate bioavailability and tumor penetration .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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4-(2-Bromobenzyl)tetrahydro-2H-pyran-4-carboxylic acid
Reactant of Route 2
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4-(2-Bromobenzyl)tetrahydro-2H-pyran-4-carboxylic acid

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